Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type condensation. Its structure features:
- Position 5: A methyl ester, common in DHPMs for metabolic stability and synthetic convenience.
- Position 6: A piperazinylmethyl substituent with a tert-butoxycarbonyl (Boc) protecting group, improving solubility and enabling selective deprotection for further functionalization [1].
DHPMs are known for diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer effects. The Boc-piperazine moiety in this compound may modulate pharmacokinetic properties and target affinity compared to simpler analogs.
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O7/c1-24(2,3)35-23(31)28-11-9-27(10-12-28)14-16-19(21(29)34-6)20(26-22(30)25-16)15-7-8-17(32-4)18(13-15)33-5/h7-8,13,20H,9-12,14H2,1-6H3,(H2,25,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMIPOIIGGNBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252887-46-9) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 490.5 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological effects such as:
-
Anticancer Activity :
- Several studies have shown that derivatives of tetrahydropyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated effective inhibition of tumor growth in vitro and in vivo models .
- A study reported that the presence of methoxy groups on the phenyl ring enhances the anticancer properties by improving interactions with cellular targets .
- Anticonvulsant Properties :
- Inhibition of Enzymatic Activity :
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of a series of tetrahydropyrimidine derivatives, including variations of the compound . The results indicated that these compounds could significantly reduce cell viability in human cancer cell lines (e.g., HeLa and MCF-7), with IC values ranging from 10 to 50 µM depending on the specific derivative used .
Case Study 2: Anticonvulsant Effects
In a preclinical study assessing the anticonvulsant effects of piperazine derivatives, one derivative closely related to the compound showed a marked reduction in seizure activity in animal models induced by pentylenetetrazol (PTZ). The study highlighted the importance of structural modifications in enhancing efficacy .
Research Findings
- Structure-Activity Relationship (SAR) :
- Mechanism of Action :
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Functional Group Analysis
The table below highlights key structural differences and biological implications of the target compound and its analogs:
| Compound Name / ID (Reference) | Substituents | Key Features & Activities |
|---|---|---|
| Target Compound | 4-(3,4-dimethoxyphenyl); 5-(methyl ester); 6-(Boc-piperazinylmethyl) | Enhanced solubility (Boc group), potential CNS activity due to dimethoxyphenyl [1]. |
| Methyl 6-methyl-4-phenyl analog () | 4-phenyl; 5-(methyl ester); 6-methyl | Simpler structure; moderate antibacterial activity [1]. |
| Ethyl 4-furan-2-yl analog () | 4-(furan-2-yl); 5-(ethyl ester); 6-methyl | Antioxidant activity (IC₅₀ = 0.6 mg/mL in DPPH assay); reduced lipophilicity [7]. |
| Ethyl 4-pyrazolyl analog () | 4-(5-chloro-3-methyl-1-phenyl-pyrazol-4-yl); 5-(ethyl ester); 6-methyl | Antitubercular and antihypertensive potential; halogen substitution improves bioavailability [11]. |
| Ethyl 4-(2-methylphenyl) analog () | 4-(2-methylphenyl); 5-(ethyl ester); 6-(benzenesulfonyl-piperazinylmethyl) | Improved enzymatic stability (sulfonyl group); antitumor applications noted [12]. |
Key Observations:
- Position 6 Modifications : The Boc-piperazinylmethyl group provides steric protection and synthetic versatility, unlike methyl or benzenesulfonyl groups, which may alter metabolic pathways [12].
- Ester Variations (Position 5) : Methyl esters (target) are more hydrolytically stable than ethyl esters (), affecting half-life in vivo.
Pharmacological and Computational Comparisons
Antibacterial Activity
- The target compound’s 3,4-dimethoxyphenyl and Boc-piperazine groups may improve penetration into bacterial membranes compared to the methyl- and phenyl-substituted analog (), which showed only moderate activity [1].
Antioxidant Potential
- Furan-substituted analogs () exhibit stronger radical scavenging (IC₅₀ = 0.6 mg/mL) than the target compound, likely due to the redox-active furan moiety [7].
Similarity Analysis Using Molecular Fingerprints
- Tanimoto Similarity Scores :
- vs. Ethyl 4-furan-2-yl analog : ~0.65 (low due to differing aryl and ester groups).
- vs. Ethyl 4-pyrazolyl analog : ~0.55 (divergent substituents at Positions 4 and 6).
- vs. Boc-piperazine pyrido[2,3-d]pyrimidine (): ~0.70 (shared Boc group but different core structure) [14].
- Activity Cliffs : Despite structural similarity to ’s sulfonyl-piperazine analog, the target compound’s Boc group may lead to divergent biological profiles due to altered hydrogen-bonding capacity [10].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
